3-{[(Benzyloxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid
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Overview
Description
3-{[(Benzyloxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid is a chemical compound with the molecular formula C15H21NO4 It is characterized by the presence of a benzyloxycarbonyl group, an amino group, a hydroxy group, and a methylhexanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of benzyloxycarbonyl chloride to protect the amino group, followed by a series of reactions to introduce the hydroxy and methylhexanoic acid groups .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar protection and deprotection strategies, with optimization for yield and purity. The use of automated synthesis equipment and high-throughput screening can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{[(Benzyloxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction can regenerate the hydroxy group.
Scientific Research Applications
3-{[(Benzyloxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 3-{[(Benzyloxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group, allowing for selective reactions at other functional groups. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
3-{(Benzyloxy)carbonylamino}propanoic acid: Similar structure with a carboxyethyl group instead of a hydroxy group.
3-{[(Benzyloxy)carbonyl]amino}propanoic acid: Lacks the hydroxy and methylhexanoic acid groups.
Uniqueness
3-{[(Benzyloxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid is unique due to the combination of its functional groups, which allows for a diverse range of chemical reactions and applications. The presence of both a hydroxy group and a benzyloxycarbonyl-protected amino group provides versatility in synthetic chemistry and potential for various biological interactions .
Properties
CAS No. |
62023-35-2 |
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Molecular Formula |
C15H21NO5 |
Molecular Weight |
295.33 g/mol |
IUPAC Name |
2-hydroxy-5-methyl-3-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C15H21NO5/c1-10(2)8-12(13(17)14(18)19)16-15(20)21-9-11-6-4-3-5-7-11/h3-7,10,12-13,17H,8-9H2,1-2H3,(H,16,20)(H,18,19) |
InChI Key |
GLIFSOKVWZLIRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(C(=O)O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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